molecular formula C13H16O5 B8787662 2-(2-Tert-butoxy-2-oxoethoxy)benzoic acid CAS No. 647851-06-7

2-(2-Tert-butoxy-2-oxoethoxy)benzoic acid

Cat. No.: B8787662
CAS No.: 647851-06-7
M. Wt: 252.26 g/mol
InChI Key: CLZZAEZVJOKUNM-UHFFFAOYSA-N
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Description

“2-(2-Tert-butoxy-2-oxoethoxy)benzoic acid” is a chemical compound that features a carboxyl group at one end and a t-butyl protected carboxylic acid at the other . It exhibits both hydrophobic and hydrophilic moieties for use in biological applications .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C13H16O5/c1-13(2,3)18-11(14)8-17-10-6-4-5-9(7-10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) . The molecular weight of this compound is 252.27 .


Physical and Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 252.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Safety and Hazards

The compound is associated with certain hazards. It has been classified with the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

CAS No.

647851-06-7

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid

InChI

InChI=1S/C13H16O5/c1-13(2,3)18-11(14)8-17-10-7-5-4-6-9(10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)

InChI Key

CLZZAEZVJOKUNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC=C1C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Method C with benzyl 2-hydroxybenzoate (1.05 mL, 5.2 mmol) and tert-butyl 2-bromoacetate (in place of Boc-aminoethylbromide) afforded benzyl 2-(2-tert-butoxy-2-oxoethoxy)benzoate (1.82 g, 98%) as a amber oil. 1H NMR (300 MHz, DMSO-d6) δ 7.69 (dd, J=7.6, 1.3 Hz, 1H), 7.65-7.42 (m, 3H), 7.42-7.19 (m, 3H), 7.13-6.97 (m, 2H), 5.31 (s, 2H), 4.76 (s, 2H), 1.40 (s, 9H); 13C NMR (75 MHz, DMSO-d6) δ 167.4, 165.4, 156.7, 136.2, 133.3, 130.7, 128.4, 127.9, 127.7, 120.8, 120.5, 113.5, 81.5, 65.9, 65.5, 27.6; HRMS (ESI) calcd for [C20H22O5+Na]+365.1359. found 365.1367. To a solution of anhydrous THF (42 mL) and 10% Pd/C (0.15 g) was charged benzyl 2-(2-tert-butoxy-2-oxoethoxy)benzoate (1.56 g, 4.29 mmol). Air was removed from the system and the reaction was back flushed with hydrogen. This process was repeated three times before setting the reaction under a hydrogen balloon at atmospheric pressure and temperature for 22 h. After that time the reaction was filtered through a Celite® pad and the filter cake was washed with THF (20 mL). The filtrate was concentrated under reduced pressure to afford 2-(2-tert-butoxy-2-oxoethoxy)benzoic acid (1.14 g, 99%) as a tan amorphous solid. 1H NMR (300 MHz, DMSO-d6) δ 12.61 (bs, 1H), 7.67 (dd, J=7.6, 1.5 Hz, 1H), 7.56-7.40 (m, 1H), 7.11-6.92 (m, 2H), 4.74 (s, 2H), 1.41 (s, 9H); 13C NMR (75 MHz, DMSO-d6) δ 167.6, 167.1, 156.5, 132.8, 130.8, 121.6, 120.8, 113.5, 81.5, 65.6, 27.7; HRMS (ESI) calcd for [C13H16O5+Na]275.0890. found 275.0898. Method B with 2-(2-tert-butoxy-2-oxoethoxy)benzoic acid (200 mg, 0.79 mmol) afforded tert-butyl 2-(2-(5-nitrothiazol-2-ylcarbamoyl)phenoxy)acetate (VPC162035) (178 mg, 59%) as a light yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 12.71 (s, 1H), 8.71 (s, 1H), 7.83 (dd, J=7.7, 1.5 Hz, 1H), 7.69-7.54 (m, 1H), 7.26-7.10 (m, 2H), 4.89 (s, 2H), 1.44 (s, 9H); 13C NMR (75 MHz, DMSO-d6) δ 167.6, 165.0, 161.3, 155.7, 142.7, 142.1, 134.4, 130.8, 121.7, 120.4, 113.6, 82.1, 66.0, 27.7; HRMS (ESI) calcd for [C16H17N3O6S+H]+380.0911. found 380.0936. Method D with tert-butyl 2-(2-(5-nitrothiazol-2-ylcarbamoyl)phenoxy)acetate (100 mg, 0.26 mmol) afforded 2-(2-(5-nitrothiazol-2-ylcarbamoyl)phenoxy)acetic acid (VPC162042) (78 mg, 92%) as a beige solid. 1H NMR (300 MHz, DMSO-d6) δ 12.93 (bs, 2H), 8.67 (s, 1H), 7.87 (dd, J=7.7, 1.7 Hz, 1H), 7.72-7.57 (m, 1H), 7.24 (d, J=8.5 Hz, 1H), 7.18 (t, J=7.6 Hz, 1H), 4.94 (s, 2H); 13C NMR (75 MHz, DMSO-d6) δ 170.5, 164.8, 161.4, 156.1, 142.8, 142.2, 134.7, 131.1, 121.9, 120.2, 114.2, 66.1; HRMS (ESI) calcd for [C12H9N3O6S+H]+324.0285. found 324.0298. EDC (30 mg, 0.15 mmol), catalytic DMAP, Boc-ethanolamine (14 μL, 0.09 mmol) and 2-(2-(5-nitrothiazol-2-ylcarbamoyl)phenoxy)acetic acid (25 mg, 0.08 mmol) were dissolved in THF (1 mL) and stirred at ambient temperature for 21 hours. Once judged complete by TLC analysis, the resulting suspension was diluted with EtOAc (30 mL) and washed with sat. NaHCO3 (3×20 mL), 0.5M HCl (3×20 mL) and brine (2×20 mL) then dried (MgSO4) followed by filtration and evaporation to dryness. The resulting residue was purified by flash column chromatography (10-70% EtOAc/hexanes) to obtain 2-(tert-butoxycarbonylamino)ethyl 2-(2-(5-nitrothiazol-2-ylcarbamoyl)phenoxy)acetate (33 mg, 92%) as a beige solid. 1H NMR (300 MHz, DMSO-d6) δ 12.69 (s, 1H), 8.71 (s, 1H), 7.87 (dd, J=7.7, 1.6 Hz, 1H), 7.69-7.57 (m, 1H), 7.25 (d, J=8.4 Hz, 1H), 7.19 (t, J=7.5 Hz, 1H), 6.97 (t, J=5.6 Hz, 1H), 4.98 (s, 2H), 4.19 (t, J=5.5 Hz, 2H), 3.21 (q, J=5.5 Hz, 2H), 1.35 (s, 9H); 13C NMR (75 MHz, DMSO-d6) δ 168.4, 164.8, 161.3, 155.8, 142.79, 142.2, 134.6, 131.0, 121.8, 120.1, 113.8, 77.9, 65.9, 64.0, 38.8, 28.2; HRMS (ESI) calcd for [C19H22N4O8S+H]-467.1231. found 467.1241. Method E with 2-(tert-butoxycarbonylamino)ethyl 2-(2-(5-nitrothiazol-2-ylcarbamoyl)phenoxy)acetate (24 mg, 0.05 mmol) afforded the title compound VPC162082 (19 mg, 93%) as a beige solid. 1H NMR (300 MHz, DMSO-d6) δ 12.69 (s, 1H), 8.73 (s, 1H), 8.11 (s, 3H), 7.87 (dd, J=7.7, 1.5 Hz, 1H), 7.65 (t, J=7.0 Hz, 1H), 7.28 (d, J=8.4 Hz, 1H), 7.20 (t, J=7.5 Hz, 1H), 5.04 (s, 2H), 4.41 (t, J=5.1 Hz, 2H), 3.15 (s, 2H); 13C NMR (75 MHz, DMSO-d6) δ 168.3, 164.8, 161.3, 155.7, 142.8, 142.1, 134.6, 131.0, 121.9, 120.1, 113.8, 65.9, 61.4, 37.9; HRMS (ESI) calcd for [C14H14N4O6S+Na]+389.0526. found 389.0535.
Name
benzyl 2-(2-tert-butoxy-2-oxoethoxy)benzoate
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One

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